3-allyl-2-[(2-chlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone
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Description
Synthesis Analysis
The synthesis of pyrimidinones, including derivatives like our compound of interest, involves regioselective cyclocondensation reactions. A study by Dos Santos et al. (2015) on the synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones highlights a method that can be adapted for synthesizing variants such as "3-allyl-2-[(2-chlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone" (Dos Santos et al., 2015).
Molecular Structure Analysis
Molecular structure analysis involves examining the spatial arrangement of atoms within a molecule and its electronic structure. Techniques such as FT-IR and FT-Raman spectroscopy, alongside computational methods like density functional theory (DFT), provide insights into the equilibrium geometry, vibrational frequencies, and electronic properties of pyrimidinone derivatives. Alzoman et al. (2015) conducted a comprehensive spectroscopic investigation of a closely related compound, demonstrating the utility of these techniques in elucidating molecular structure (Alzoman et al., 2015).
Chemical Reactions and Properties
Pyrimidinones undergo a variety of chemical reactions, including cycloaddition, iodocyclization, and reactions with electrophiles, which are crucial for further functionalization and application of these compounds. For instance, Frolova et al. (2016) explored the iodocyclization of 2-[allyl(methallyl)sulfanyl]-6-(trifluoromethyl)pyrimidin-4(3H)-ones, demonstrating the synthesis of complex structures through cyclization reactions (Frolova et al., 2016).
Physical Properties Analysis
The physical properties of pyrimidinones, such as melting point, solubility, and crystalline structure, are determined by their molecular structure and substituents. These properties are essential for understanding the compound's behavior in different environments and for its application in various fields. The study by Glidewell et al. (2003) on the benzylation and nitrosation of pyrimidinones illustrates the impact of chemical modifications on the physical properties of these compounds (Glidewell et al., 2003).
Chemical Properties Analysis
The chemical properties of pyrimidinones, including their reactivity, stability, and interaction with other molecules, are critical for their application in drug design and materials science. The work by Alzoman et al. (2015) provides an example of how spectroscopic techniques and computational analysis can reveal the chemical behavior and potential applications of pyrimidinone derivatives (Alzoman et al., 2015).
Scientific Research Applications
Chemical Synthesis and Molecular Interactions
This compound and its derivatives have been studied primarily for their chemical properties and potential applications in various fields, including pharmaceuticals and materials science.
Iodocyclization Processes : The iodination of similar compounds has been studied, showing that the process can lead to the formation of dihydrothiazolo[3,2-a]pyrimidin-4-ium triiodides. Such cyclization processes are essential in the synthesis of complex organic molecules with potential pharmacological activities (Frolova, Kim, & Slepukhin, 2016).
Halocyclization Processes : Compounds similar to 3-allyl-2-[(2-chlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone have been alkylated and reacted with iodine and bromine to form fused thiazolo[3,2-a]pyrimidinium systems, indicating potential routes for synthesizing novel heterocyclic compounds (Kim, Osheko, & Frolova, 2017).
Spectroscopic Analysis for Chemotherapeutic Potential : Vibrational spectral analysis and other spectroscopic techniques like FT-IR and FT-Raman have been used to study the structure and potential chemical behavior of similar compounds. Such analysis aids in understanding the molecular interactions and stability, which is crucial for designing molecules with desired biological or chemical properties (Alzoman et al., 2015).
Synthesis of Derivatives for Biological Activity : Derivatives of pyrimidinone, like 2-thioxopyrimidin-4(1H)-one, have been synthesized and evaluated for their activities against viruses like HIV-1, showcasing the potential of these compounds in antiviral therapies (Khalifa & Al-Omar, 2014).
properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-prop-2-enyl-6-(trifluoromethyl)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2OS/c1-2-7-21-13(22)8-12(15(17,18)19)20-14(21)23-9-10-5-3-4-6-11(10)16/h2-6,8H,1,7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDNNXUSCQNICI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C=C(N=C1SCC2=CC=CC=C2Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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